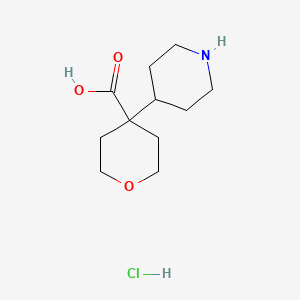

4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride

Description

4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride is a heterocyclic compound combining a piperidine ring (a six-membered amine) and an oxane (tetrahydropyran) ring, both fused to a central carboxylic acid group. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

4-piperidin-4-yloxane-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH/c13-10(14)11(3-7-15-8-4-11)9-1-5-12-6-2-9;/h9,12H,1-8H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCHVTDVNUZLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2(CCOCC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-4-yl)oxane-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with oxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods allow for efficient production with consistent quality. The compound is then purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride is used in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(piperidin-4-yl)oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxane ring may also play a role in the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table highlights key structural analogs, focusing on substituents, molecular weight, and functional groups:

Key Observations :

- Fluorinated derivatives (e.g., 4-Fluoro-4-piperidinecarboxylic acid HCl) may exhibit enhanced metabolic stability due to fluorine’s electronegativity .

- Ester derivatives (e.g., Methyl 4-(piperidin-4-yl)benzoate HCl) likely serve as prodrugs, hydrolyzing in vivo to release active acids .

Solubility and Stability

Biological Activity

4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride, also known by its chemical identifiers, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a piperidine ring and an oxane structure, contributing to its unique biological properties. Its molecular formula is C₉H₁₃ClN₂O₃, and it possesses a carboxylic acid functional group that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are critical in various biochemical pathways, including those involved in cancer progression and microbial growth.

- Receptor Modulation : It may also act as a modulator of certain receptors, influencing signaling pathways that affect cell proliferation and apoptosis.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Activity : In a study focusing on phytopathogenic fungi, this compound demonstrated significant inhibition of fungal growth at low concentrations. For instance, it achieved an 85% inhibition rate against Erysiphe graminis at just 0.2 µg/mL, indicating strong antifungal properties even at minimal dosages.

- Anticancer Research : A series of experiments have been conducted to evaluate the anticancer potential of this compound. In vitro studies revealed that it could effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis through modulation of key signaling pathways .

- Enzyme Interaction Studies : The compound has been tested for its ability to inhibit enzymes involved in critical metabolic pathways. For example, it showed promising results as an inhibitor of angiotensin-converting enzyme (ACE), with IC50 values indicating effective inhibition compared to standard inhibitors .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and stability, which are essential for its therapeutic application. Studies indicate that the compound remains effective in biological systems without rapid degradation, enhancing its potential as a drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.